tert-Butyl-d9-amine

LC-MS/MS Stable Isotope Dilution Organic Amine Quantitation

tert-Butyl-d9-amine (CAS 6045-08-5) is a perdeuterated analog of tert-butylamine, in which nine hydrogen atoms are replaced by deuterium, yielding the molecular formula C₄D₉H₂N and a molecular weight of 82.19 g/mol. As a stable isotope-labeled compound, it serves as a d9-labeled internal standard for LC-MS/MS quantitation of organic amines and as a labeled precursor for synthesizing deuterated β-agonist pharmaceuticals.

Molecular Formula C4H11N
Molecular Weight 82.19 g/mol
CAS No. 6045-08-5
Cat. No. B122112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl-d9-amine
CAS6045-08-5
Synonyms2-(Methyl-d3)-2-Propan-1,1,1,3,3,3-d6-amine;  2-Amino-2-methyl-d3-propane-1,1,1,3,3,3-d6; 
Molecular FormulaC4H11N
Molecular Weight82.19 g/mol
Structural Identifiers
SMILESCC(C)(C)N
InChIInChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3
InChIKeyYBRBMKDOPFTVDT-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl-d9-amine (CAS 6045-08-5): Stable Isotope-Labeled tert-Butylamine for Quantitative LC-MS and Deuterated Synthesis Procurement


tert-Butyl-d9-amine (CAS 6045-08-5) is a perdeuterated analog of tert-butylamine, in which nine hydrogen atoms are replaced by deuterium, yielding the molecular formula C₄D₉H₂N and a molecular weight of 82.19 g/mol [1]. As a stable isotope-labeled compound, it serves as a d9-labeled internal standard for LC-MS/MS quantitation of organic amines and as a labeled precursor for synthesizing deuterated β-agonist pharmaceuticals . Physicochemical characterization includes a density of 0.933 g/mL at 25°C, melting point of -67°C, boiling point of 46°C, and refractive index of 1.401 (n20/D) .

Why Non-Deuterated tert-Butylamine Cannot Substitute for tert-Butyl-d9-amine in Analytical and Synthetic Workflows


Non-deuterated tert-butylamine (CAS 75-64-9) and tert-Butyl-d9-amine (CAS 6045-08-5) are not analytically interchangeable. The non-deuterated form co-elutes with the target analyte during LC-MS analysis, generating identical m/z signals that prevent reliable quantitation in complex biological and environmental matrices . In synthetic applications, the nine deuterium atoms in tert-Butyl-d9-amine enable the preparation of isotopically labeled β-agonist compounds that are required as internal standards for stable isotope dilution mass spectrometry (SIDMS)—a technique recognized as a benchmark method for measuring trace and ultra-trace organic substances . The isotope labeling also permits metabolite tracking and metabolic stability assessment that is impossible with the non-labeled analog [1].

Quantitative Differentiation Evidence for tert-Butyl-d9-amine Against Closest Analogs and Alternatives


LC-MS/MS Signal Differentiation: +9 Da Mass Shift Enables Unambiguous Co-Elution Quantitation vs. Non-Deuterated tert-Butylamine

tert-Butyl-d9-amine (MW 82.19) provides a +9 Da mass shift relative to non-deuterated tert-butylamine (MW 73.14) and its [M+H]⁺ ions, enabling the labeled compound to serve as a chemically identical but spectrometrically distinct internal standard for LC-MS/MS quantitation of organic amines . Unlike structural analogs that may exhibit different ionization efficiencies or retention times, tert-Butyl-d9-amine co-elutes precisely with the target analyte while producing distinct MS/MS transitions, thereby correcting for matrix effects, ion suppression, and sample preparation variability inherent to complex biological and environmental samples [1]. This isotope dilution approach is recognized as a benchmark method for trace-level quantitation where non-labeled analogs cannot provide reliable internal standardization .

LC-MS/MS Stable Isotope Dilution Organic Amine Quantitation Internal Standard

Precursor for Deuterated β-Agonist Synthesis: Brombuterol-d9 and Tulobuterol-d9 Synthesized with Defined Yields and Isotopic Purity

tert-Butyl-d9-amine serves as the essential labeled precursor for synthesizing deuterated β-agonist internal standards, with validated reaction parameters and product specifications established in peer-reviewed synthetic protocols . For brombuterol-d9 synthesis, uniform design optimization identified the optimal amination conditions using tert-butylamine-D9: reaction time of 2.5 hours, chloroform solvent volume of 50 mL, and a molar feed ratio of tert-butylamine-D9 to 4-amino-3,5-dibromo-α-bromoacetophenone of 2:1 [1]. For tulobuterol-d9 synthesis, optimized parameters include reaction temperature of 59°C, reaction time of 5 hours, solvent volume of 25 mL, and a 1:2 molar ratio of bromoacetophenone to tert-butylamine-D9, yielding product with chemical purity >98.0% and isotopic enrichment >97.5 atom% D [2].

Deuterated Synthesis β-Agonist Isotope Labeling Internal Standard Preparation

CE-ESI MS/MS Derivatization Reagent: 0.5 pg Detection Limit for Formic Acid and 1.32% RSD Migration Time Reproducibility

In a validated CE-ESI MS/MS method for carboxylic acid metabolite profiling, the tert-butyl-d9-amine-derived reagent N-butyl-d9-4-aminomethyl-pyridinium iodide (BAMP-d9) was employed alongside its non-deuterated counterpart for comparative metabolomics [1]. The method achieved high CE migration time reproducibility with RSD values ranging from 0.99% to 1.32% [2]. Derivatization with the quaternary amine-containing BAMP-d9 enabled essentially complete ionization and increased hydrophobicity, enhancing MS detection sensitivity—formic acid was detected at 0.5 pg [3]. Derivatization limits and linearity ranges were determined for 24 standard carboxylic acids; for linear carboxylic acids (C₁ to C₉), the linearity range was 10 to 2000 nM [4].

Capillary Electrophoresis Metabolomics Derivatization Carboxylic Acid Profiling

Internal Standard for Clenbuterol Quantitation: Deuterated Analog with Validated UPLC-MS/MS Application

Clenbuterol-d9, synthesized using tert-Butyl-d9-amine as the labeled building block, serves as an analytical standard for quantifying clenbuterol in biological samples via ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) . The structural formula of clenbuterol-d9 is 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol hydrochloride, wherein the nine deuterium atoms originate from the tert-butyl-d9-amine precursor . This deuterated internal standard enables accurate quantitation of clenbuterol residues in food safety and doping control applications .

Veterinary Drug Residue Clenbuterol UPLC-MS/MS Food Safety

Validated Procurement Scenarios for tert-Butyl-d9-amine Based on Quantitative Evidence


LC-MS/MS Organic Amine Quantitation with Stable Isotope Dilution

Use tert-Butyl-d9-amine (98 atom% D, MW 82.19) as the internal standard for quantifying tert-butylamine and related organic amines in complex matrices. The +9 Da mass shift relative to non-deuterated tert-butylamine (MW 73.14) provides distinct MS/MS transitions while maintaining identical chromatographic retention and ionization behavior, enabling correction for matrix effects and ion suppression .

In-House Synthesis of Deuterated β-Agonist Internal Standards

Employ tert-Butyl-d9-amine as the labeled precursor for synthesizing brombuterol-d9 (optimized conditions: 2.5 h amination, 50 mL chloroform, 2:1 molar ratio of amine to ketone intermediate) and tulobuterol-d9 (optimized conditions: 59°C, 5 h, 25 mL solvent, 2:1 amine-to-ketone ratio) . The resulting deuterated products achieve >98% chemical purity and >97.5 atom% D isotopic enrichment for use as internal standards in food safety residue monitoring [1].

CE-ESI MS/MS Comparative Metabolomics via Differential Isotope Labeling

Convert tert-Butyl-d9-amine to N-butyl-d9-4-aminomethyl-pyridinium iodide for comparative carboxylic acid metabolite profiling. The d9-labeled reagent enables simultaneous derivatization of two biological samples (e.g., control vs. treatment urine) with chemically identical but spectrometrically distinct tags, achieving 0.5 pg LOD for formic acid, 0.99–1.32% RSD migration time reproducibility, and 10–2000 nM linearity range for C₁–C₉ carboxylic acids .

Synthesis of Clenbuterol-d9 and Salbutamol-d9 Analytical Standards

Prepare clenbuterol-d9 and salbutamol-d9 internal standards via amination reactions using tert-Butyl-d9-amine. These deuterated β-agonist standards are essential for regulatory UPLC-MS/MS quantitation of clenbuterol and salbutamol residues in biological samples, enabling stable isotope dilution methods that are mandated for high-sensitivity food safety and anti-doping testing .

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